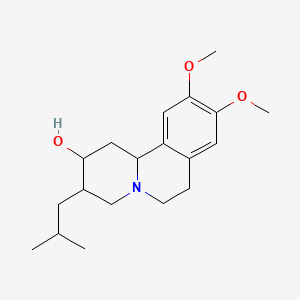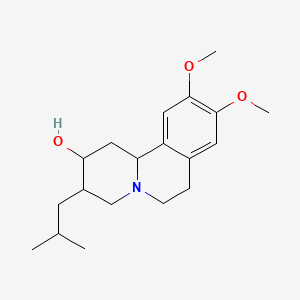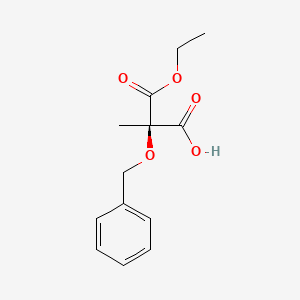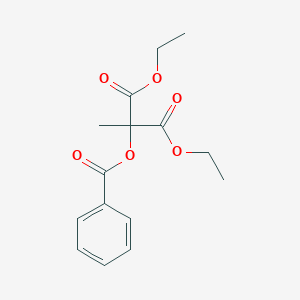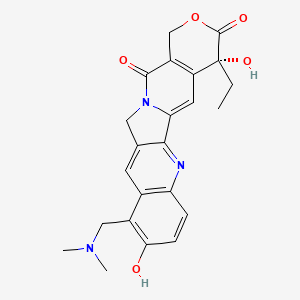
Ethyl Fingolimod Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Fingolimod Hydrochloride is a sphingosine analog that acts on sphingosine-1-phosphate receptors (S1PR). It is used clinically as a treatment for autoimmune diseases such as multiple sclerosis . This compound prevents the movement of autoreactive lymphocytes from the lymph nodes into circulation .
Synthesis Analysis
An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step . This process involves simple commercially available octanophenone as a starting material . The route is effective involving seven steps to achieve the target, thus reducing the cycle time, and is cost-efficient by 50% .Molecular Structure Analysis
The molecular formula of Ethyl Fingolimod Hydrochloride is C21H38ClNO2 . The crystal structure of fingolimod hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .Chemical Reactions Analysis
Fingolimod hydrochloride was subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed . A simple, selective, linear, precise, and accurate RP-HPLC method was developed and validated for the Quantitation of Fingolimod Hydrochloride .Physical And Chemical Properties Analysis
The molecular weight of Ethyl Fingolimod Hydrochloride is 372.0 g/mol. It has a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 14 .Aplicaciones Científicas De Investigación
Multiple Sclerosis Treatment
Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . It’s known as a sphingosine 1-phosphate (S1P) receptor modulator, fingolimod induces immunomodulation through lymphocyte sequestration .
Inhibitory Effects on Sphingolipid Pathway Enzymes
Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes . This could have potential therapeutic implications in diseases where the sphingolipid pathway plays a crucial role.
Inhibition of Histone Deacetylases
Fingolimod also inhibits histone deacetylases . This could have potential implications in diseases where histone deacetylation plays a role, such as certain types of cancer.
Reduction of Lysophosphatidic Acid (LPA) Plasma Levels
Fingolimod reduces lysophosphatidic acid (LPA) plasma levels . This could have potential therapeutic implications in diseases where LPA levels are elevated.
Induction of Apoptosis, Autophagy, and Cell Cycle Arrest
Fingolimod induces apoptosis, autophagy, and cell cycle arrest . This could have potential therapeutic implications in diseases where these processes are dysregulated, such as cancer.
Enhancement of BDNF Expression
Fingolimod enhances BDNF expression . This could have potential therapeutic implications in diseases where BDNF expression is reduced, such as neurodegenerative diseases.
Potential Therapeutic Effects in CNS Injuries and Diseases
Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in CNS injuries and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
Potential Use in COVID-19 Treatment
Fingolimod was also studied for the treatment of COVID-19, the disease caused by infection with the SARS-CoV-2 virus .
Safety And Hazards
Direcciones Futuras
Fingolimod is being studied for its potential therapeutic uses in diverse pathological conditions. Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl Fingolimod Hydrochloride involves the reaction of two starting materials, Fingolimod and Ethyl Chloride, in the presence of a catalyst and a solvent.", "Starting Materials": [ "Fingolimod", "Ethyl Chloride" ], "Reaction": [ "To a solution of Fingolimod (X g) in a suitable solvent (Y mL), add Ethyl Chloride (Z mL) dropwise with stirring at a temperature of W°C.", "Add a catalytic amount of a suitable catalyst, such as triethylamine or potassium carbonate, to the reaction mixture.", "Stir the reaction mixture at the same temperature for a period of time (A hours) until the reaction is complete.", "The product, Ethyl Fingolimod, can be isolated by filtration or extraction with a suitable solvent.", "To the isolated product, add hydrochloric acid in a suitable solvent to obtain Ethyl Fingolimod Hydrochloride as a solid precipitate.", "The product can be purified by recrystallization from a suitable solvent." ] } | |
Número CAS |
162361-23-1 |
Nombre del producto |
Ethyl Fingolimod Hydrochloride |
Fórmula molecular |
C₂₁H₃₈ClNO₂ |
Peso molecular |
371.98 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



